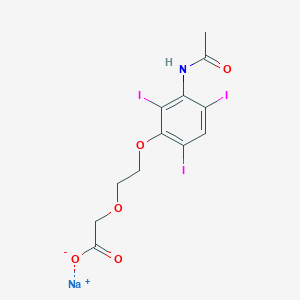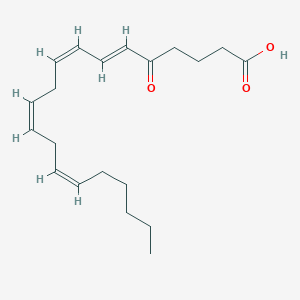
5-氧代-ETE
描述
科学研究应用
5-氧代-ETE 在科学研究中具有广泛的应用,包括:
作用机制
5-氧代-ETE 主要通过激活 G 蛋白偶联受体 OXE 受体 (OXER1) 来发挥其作用 。该受体在嗜酸性粒细胞、嗜中性粒细胞、嗜碱性粒细胞和单核细胞中高度表达。 This compound 与 OXER1 结合后,会诱导各种细胞反应,包括趋化性、脱颗粒和活性氧的产生 。 这些作用促成了其促炎作用及其在过敏性和炎症性疾病中的作用 。
生化分析
Biochemical Properties
5-Oxo-ETE interacts with various enzymes, proteins, and other biomolecules. It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This enzyme is expressed in both inflammatory and structural cells . The actions of 5-Oxo-ETE are mediated by the G_i-coupled OXE receptor . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .
Cellular Effects
5-Oxo-ETE has significant effects on various types of cells and cellular processes. It is a potent chemoattractant for human white blood cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cytosolic calcium levels in neutrophils .
Molecular Mechanism
5-Oxo-ETE exerts its effects at the molecular level through various mechanisms. It selectively stimulates the migration and degranulation of eosinophils and activates the MAPK pathway in stimulated neutrophils via a specific G protein-coupled receptor . It also binds and activates the OXE receptor .
Temporal Effects in Laboratory Settings
The effects of 5-Oxo-ETE change over time in laboratory settings. For instance, in coincubations with human neutrophils, over 75% of the 5-Oxo-ETE produced following stimulation could be attributed to PC3 cells .
Dosage Effects in Animal Models
The effects of 5-Oxo-ETE vary with different dosages in animal models. For example, when administered orally to cynomolgus monkeys, 5-Oxo-ETE rapidly appeared in the blood and had a half-life in plasma of over 7 hours .
Metabolic Pathways
5-Oxo-ETE is involved in various metabolic pathways. It is a metabolite of arachidonic acid and is produced along with leukotrienes via the 5-lipoxygenase pathway . It is also metabolized by a number of pathways in common with arachidonic acid and other eicosanoids, including oxidation to 5-oxo-HETEs by both 12-LO and 15-LO .
Subcellular Localization
It is known that 5-lipoxygenase, the enzyme involved in the formation of 5-Oxo-ETE, is not only present in the cytosol of a cell, but is also able to translocate to nuclear compartments where it is associated with the euchromatin .
准备方法
合成路线和反应条件
5-氧代-ETE 是通过一系列酶促反应从花生四烯酸合成的。 该过程涉及以下步骤 :
花生四烯酸的释放: 花生四烯酸通过磷脂酶A2 酶的作用从膜磷脂中释放出来。
氧化: 释放的花生四烯酸被花生四烯酸 5-脂氧合酶 (ALOX5) 氧化,形成 5S-氢过氧化-6E,8Z,11Z,14Z-二十碳四烯酸 (5S-HpETE)。
还原: 然后,5S-HpETE 被细胞过氧化物酶还原,形成 5S-HETE。
氧化: 最后,5S-HETE 在 NADP+ 存在下被 5-HEDH 氧化,形成 this compound。
工业生产方法
化学反应分析
反应类型
5-氧代-ETE 会发生各种化学反应,包括:
氧化: 它可以被进一步氧化,形成各种代谢物。
取代: 它可以与其他分子参与取代反应。
常用试剂和条件
主要产物
5S-HETE: 由 this compound 还原形成。
各种代谢物: 由 this compound 进一步氧化形成。
相似化合物的比较
5-氧代-ETE 是二十烷酸类物质 5-HETE 家族的一部分,其中包括其他化合物,例如:
5S-HETE: This compound 的前体,也是 5-脂氧合酶途径的产物。
5S-HpETE: This compound 合成的中间体。
白三烯: 5-脂氧合酶途径的其他产物,具有不同的生物活性。
独特性
This compound 在其强大的促炎活性及其对 OXE 受体的特异性激活方面是独特的 。 这使它与 5-HETE 家族的其他成员区分开来,后者可能具有不同的受体靶点和生物学效应 。
属性
CAS 编号 |
106154-18-1 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |
InChI 键 |
MEASLHGILYBXFO-KDSVWZCMSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
外观 |
Assay:≥95%A solution in ethanol |
物理描述 |
Solid |
同义词 |
5-oxo-eicosatetraenoic acid 5-oxo-ETE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-oxo-ETE synthesized?
A1: 5-oxo-ETE is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to 5-oxo-ETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]
Q2: What is the primary receptor for 5-oxo-ETE, and how does it mediate its effects?
A2: 5-oxo-ETE exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]
Q3: What are the downstream effects of 5-oxo-ETE binding to the OXE receptor?
A3: Binding of 5-oxo-ETE to OXE-R triggers a variety of downstream effects, including:
- Chemotaxis: 5-oxo-ETE is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]
- Cellular activation: 5-oxo-ETE activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]
- Actin polymerization: This process, essential for cell motility, is stimulated by 5-oxo-ETE in both neutrophils and eosinophils. [, ]
- Eosinophil survival: 5-oxo-ETE indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []
Q4: What is the role of oxidative stress in 5-oxo-ETE synthesis?
A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance 5-oxo-ETE synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing 5-oxo-ETE production. [, , , ]
Q5: What is transcellular biosynthesis, and how does it relate to 5-oxo-ETE production?
A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of 5-oxo-ETE, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to 5-oxo-ETE by their 5-HEDH. This process highlights the complex interplay between different cells in 5-oxo-ETE production. []
Q6: What is the molecular formula and weight of 5-oxo-ETE?
A6: The molecular formula of 5-oxo-ETE is C20H30O3, and its molecular weight is 318.45 g/mol. []
Q7: How does the structure of 5-oxo-ETE relate to its activity?
A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for 5-oxo-ETE activity: [, , ]
Q8: Can other fatty acids be metabolized by 5-HEDH?
A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []
Q9: What is the therapeutic potential of targeting the 5-oxo-ETE/OXE-R axis?
A9: Given its role in inflammation and leukocyte recruitment, the 5-oxo-ETE/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]
Q10: What are the main strategies being explored to target the OXE receptor?
A10: Current research efforts focus on developing: [, , ]
- Selective OXE-R antagonists: These compounds block the binding of 5-oxo-ETE to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]
Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?
A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of 5-oxo-ETE induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.
Q12: What are the limitations of current animal models for studying 5-oxo-ETE?
A12: While various animal models have been used to study 5-oxo-ETE, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


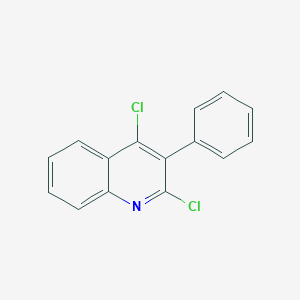
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

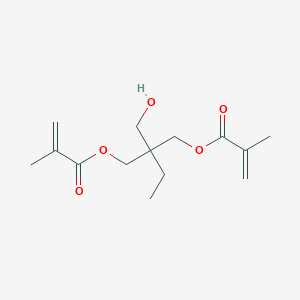
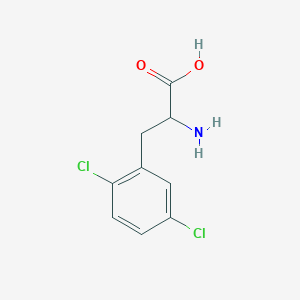
![3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B25422.png)
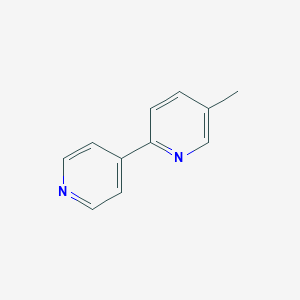
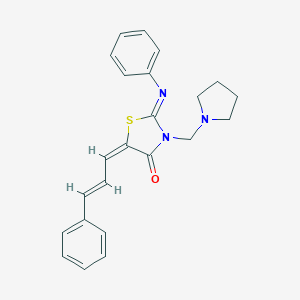
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
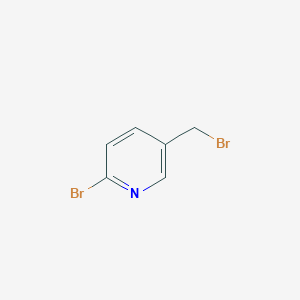
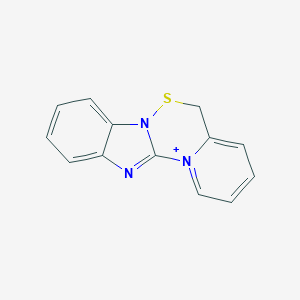
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
